

Application Notes and Protocols for Aprutumab Ixadotin

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Compound of Interest

Compound Name: Aprutumab Ixadotin

Cat. No.: B12779855

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Disclaimer: All information presented herein pertains to the evaluation of **Aprutumab Ixadotin** as a monotherapy. As of the latest available data, there are no publicly disclosed clinical trials or preclinical studies evaluating **Aprutumab Ixadotin** in combination with other therapeutic agents. The first-in-human Phase I clinical trial of **Aprutumab Ixadotin** was terminated early due to poor tolerability.

Introduction

Aprutumab Ixadotin (BAY 1187982) is an antibody-drug conjugate (ADC) that was developed for the treatment of advanced solid tumors known to express Fibroblast Growth Factor Receptor 2 (FGFR2).^{[1][2][3][4]} It consists of a fully human anti-FGFR2 monoclonal antibody, Aprutumab, conjugated to a novel auristatin W derivative payload, Ixadotin, via a non-cleavable linker.^{[1][5]} Preclinical studies demonstrated promising anti-tumor activity in FGFR2-positive cancer models.^[1] However, a first-in-human Phase I clinical trial (NCT02368951) was terminated due to dose-limiting toxicities observed at doses below the predicted therapeutic threshold.^{[1][2][3]}

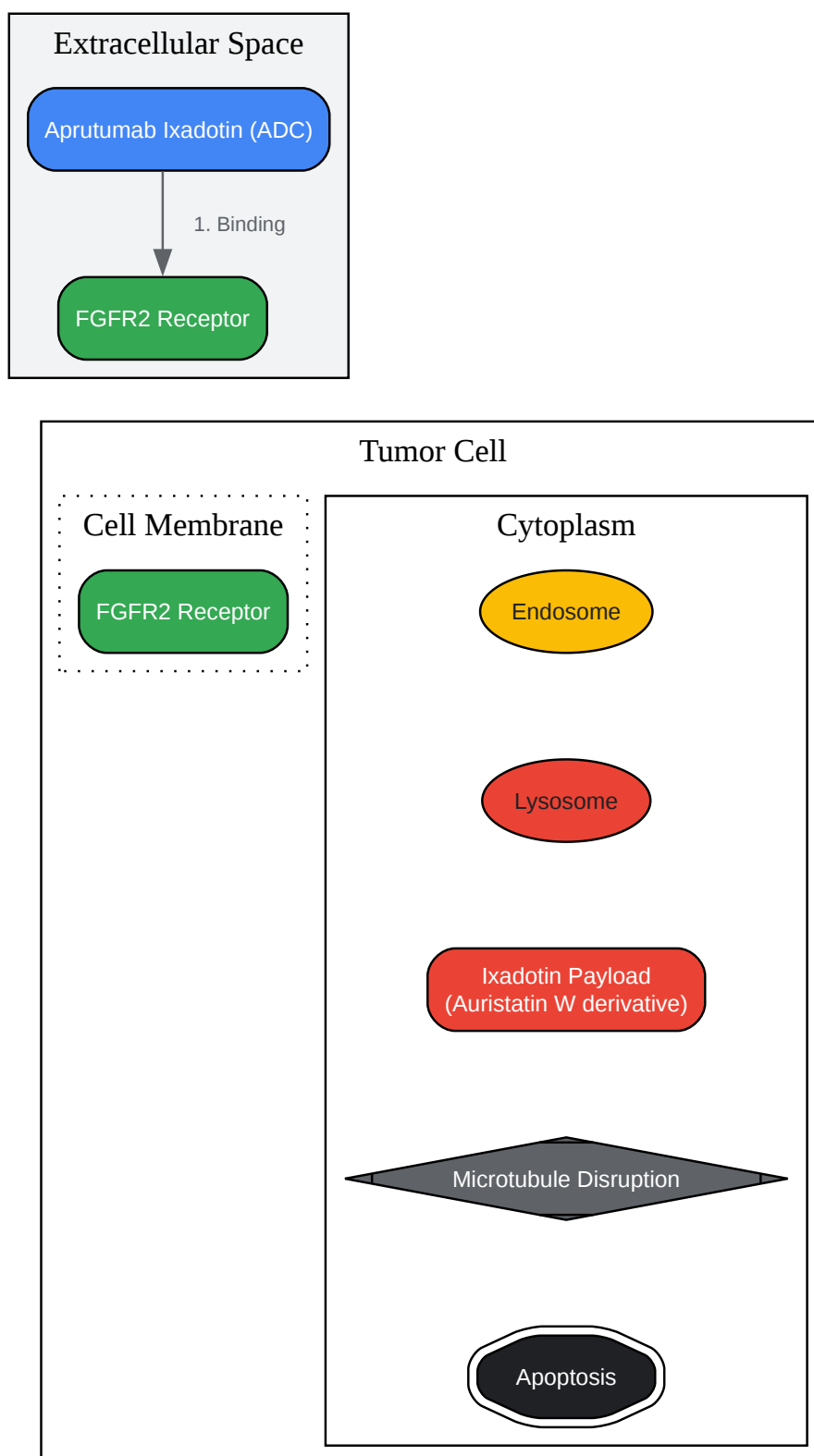
Mechanism of Action

Aprutumab Ixadotin is designed to selectively deliver a potent cytotoxic agent to tumor cells overexpressing FGFR2. The mechanism of action involves the following steps:

- **Binding:** The Aprutumab antibody component of the ADC binds to the FGFR2 receptor on the surface of tumor cells.

- Internalization: Upon binding, the ADC-FGFR2 complex is internalized into the cell.
- Payload Release: Inside the cell, the ADC is trafficked to the lysosome, where the antibody is degraded, leading to the release of the Ixadotin payload.
- Cytotoxicity: The released Ixadotin, an auristatin W derivative, disrupts microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis (programmed cell death).[6]

Below is a diagram illustrating the proposed mechanism of action:



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Caption: Mechanism of action of **Aprutumab Ixadotin**.

Preclinical Data

Preclinical studies in mouse xenograft models of FGFR2-positive gastric and triple-negative breast cancer demonstrated dose-dependent tumor regression, including partial and complete responses.^[1] In these models, concentrations of the cytotoxic payload were enriched by more than 30-fold in FGFR2-positive tumors compared to healthy tissues.^[1]

Table 1: Summary of Preclinical Efficacy in Xenograft Models

Animal Model	Cancer Type	Dosing Regimen	Outcome
SNU-16 Xenograft	Gastric Cancer	5 mg/kg, i.v., once weekly for 4 weeks	>90% tumor growth inhibition
MFM-223 Xenograft	Breast Cancer	1 and 5 mg/kg, i.v., once weekly	Marked decrease in tumor volume
NCI-H716 Xenograft	Colorectal Cancer	7.5 mg/kg, i.v., once weekly	Notable inhibition of tumor growth

Data extracted from publicly available preclinical study information.^[5]

Clinical Data (Monotherapy)

A first-in-human, open-label, multicenter, Phase I dose-escalation trial (NCT02368951) was conducted to evaluate the safety, tolerability, and maximum tolerated dose (MTD) of **Aprutumab Ixadotin** in patients with advanced solid tumors.^{[1][3][4]} The trial was terminated early due to toxicity.

Table 2: Summary of Phase I Clinical Trial (NCT02368951) Results

Parameter	Finding
Number of Patients	20
Dose Cohorts	0.1, 0.2, 0.4, 0.8, 1.3 mg/kg
Dosing Schedule	Intravenously on Day 1 of a 21-day cycle
Maximum Tolerated Dose (MTD)	0.2 mg/kg
Dose-Limiting Toxicities (DLTs)	Thrombocytopenia, proteinuria, corneal epithelial microcysts
Most Common Grade ≥ 3 Drug-Related Adverse Events	Anemia, aspartate aminotransferase increase, proteinuria, thrombocytopenia
Efficacy	One patient with stable disease; no objective responses reported

Data from the terminated first-in-human Phase I study.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocols (from Phase I Monotherapy Trial)

The following provides a general outline of the methodology employed in the Phase I clinical trial of **Aprutumab Ixadotin**. This is for informational purposes only and does not constitute a recommendation for clinical use.

Patient Population

Patients with advanced, refractory solid tumors known to express FGFR2 were eligible for the study.[\[1\]](#)

Study Design

This was an open-label, non-randomized, dose-escalation study.[\[1\]](#) Patients received escalating doses of **Aprutumab Ixadotin** to determine the MTD.

Drug Administration

Aprutumab Ixadotin was administered as an intravenous infusion on the first day of each 21-day cycle.^[3]

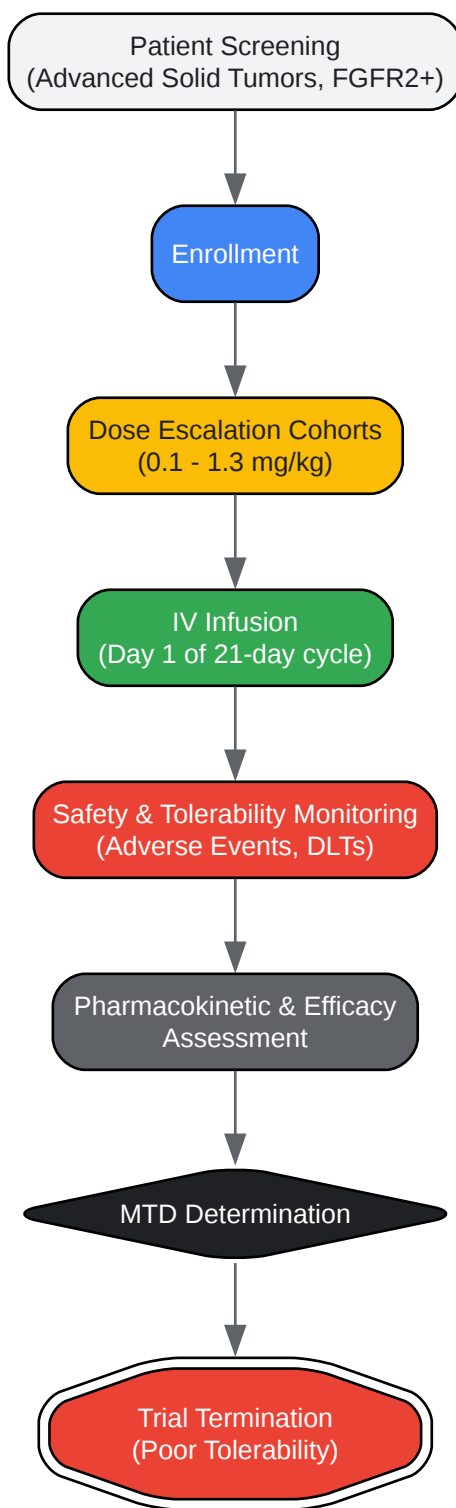
Safety and Tolerability Assessment

The primary endpoints were to evaluate the safety, tolerability, and determine the MTD of **Aprutumab Ixadotin**.^[1] This involved monitoring for adverse events, serious adverse events, and dose-limiting toxicities.

Pharmacokinetic and Efficacy Assessment

Secondary endpoints included evaluation of the pharmacokinetic profile of **Aprutumab Ixadotin** and assessment of tumor response.^[1]

Below is a workflow diagram for the Phase I clinical trial:



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Caption: Phase I clinical trial workflow for **Aprutumab Ixadotin**.

Future Directions and Considerations for Combination Therapies

Given the early termination of the monotherapy trial due to toxicity, any future development of **Aprutumab Ixadotin**, including in combination therapies, would require significant re-evaluation. Potential future research could involve:

- Re-engineering the ADC: Modifying the linker or payload to improve the therapeutic index.
- Biomarker Stratification: Identifying more precise biomarkers to select patients who are most likely to benefit and least likely to experience severe toxicity.

Should a revised formulation of **Aprutumab Ixadotin** with an acceptable safety profile be developed, potential combination strategies could theoretically include:

- Agents that upregulate FGFR2 expression.
- Inhibitors of pathways that mediate resistance to microtubule-disrupting agents.
- Immunotherapies, to potentially enhance anti-tumor immune responses.

However, it must be emphasized that these are speculative considerations, and no clinical or preclinical data currently exist to support any specific combination therapy involving **Aprutumab Ixadotin**. Researchers and drug development professionals should refer to any future publications or clinical trial announcements for updates on the development status of this compound.

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References

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